molecular formula C17H17ClF3NO B12114796 (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine

Katalognummer: B12114796
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: QZUHIHCLVRDXFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine is an organic compound that features a trifluoromethoxy group, a benzyl group, and a chloro-substituted benzylamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethoxy Intermediate: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Benzylation: The intermediate is then benzylated using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and benzylamine moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Benzyl-2-methoxy-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1-Benzyl-2-trifluoromethyl-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (1-Benzyl-2-ethoxy-ethyl)-(3-chloro-benzyl)-amine: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

Eigenschaften

Molekularformel

C17H17ClF3NO

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[(3-chlorophenyl)methyl]-1-phenyl-3-(trifluoromethoxy)propan-2-amine

InChI

InChI=1S/C17H17ClF3NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2

InChI-Schlüssel

QZUHIHCLVRDXFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.